molecular formula C25H25N3O2S2 B2592260 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1291839-15-0

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No. B2592260
CAS RN: 1291839-15-0
M. Wt: 463.61
InChI Key: YODHUKVMXRIIEO-UHFFFAOYSA-N
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Description

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The compound F6609-2527 has shown promise as an anticancer agent. Its unique chemical structure and sulfur-containing moiety make it a potential candidate for inhibiting tumor growth. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Further studies are needed to elucidate its precise mechanisms of action and potential clinical applications .

Angiogenesis Inhibition

Angiogenesis—the formation of new blood vessels—is crucial for tumor growth and metastasis. F6609-2527 has demonstrated inhibitory effects on angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs). By blocking VEGFR-1, VEGFR-2, and VEGFR-3, this compound disrupts the signaling pathways involved in blood vessel formation, potentially limiting tumor vascularization .

Receptor Tyrosine Kinase Inhibition

F6609-2527 selectively inhibits multiple receptor tyrosine kinases (RTKs), including PDGFR-a/b and c-kit. These RTKs play essential roles in cell proliferation, survival, and differentiation. By modulating these pathways, the compound may interfere with cancer cell growth and survival. Clinical trials are ongoing to explore its efficacy in specific cancer types .

Anti-Atherosclerotic Potential

Interestingly, F6609-2527’s chemical scaffold suggests potential anti-atherosclerotic effects. It may influence lipid metabolism, inflammation, and plaque formation within blood vessels. Researchers are investigating whether this compound could be a novel therapeutic option for managing atherosclerosis and related cardiovascular diseases .

Metal Complexing Properties

Due to its sulfur-containing group, F6609-2527 can form stable complexes with metal ions. These complexes have applications in catalysis, materials science, and bioinorganic chemistry. Researchers are exploring its ability to chelate metals and its potential impact on various biological processes .

Insecticidal Activity

Preliminary studies suggest that F6609-2527 exhibits insecticidal properties. Its unique structure may interfere with essential biochemical pathways in insects, making it a potential candidate for environmentally friendly insecticides. However, further investigations are needed to validate its efficacy and safety .

properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-17-8-6-12-21(18(17)2)28-24(30)23-20(13-15-31-23)27-25(28)32-16-22(29)26-14-7-11-19-9-4-3-5-10-19/h3-6,8-10,12-13,15H,7,11,14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODHUKVMXRIIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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